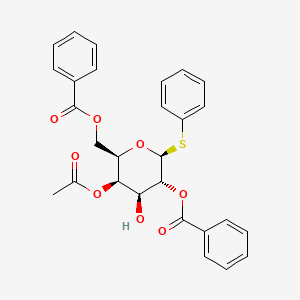

Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside

Description

Tri-tert-butyl 2,2',2''-(10-(2-((4-aminobutyl)amino)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (hereafter referred to as Compound X) is a macrocyclic chelator derivative based on the 1,4,7,10-tetraazacyclododecane (cyclen) scaffold. Its structure features three tert-butyl-protected acetate arms and a fourth arm modified with a 4-aminobutylamide group (Figure 1). This functionalization enables dual utility: the tert-butyl groups facilitate synthetic handling and stability during purification, while the primary amine on the pendant arm allows for conjugation to targeting biomolecules or surfaces .

Compound X is synthesized via selective alkylation of cyclen with tert-butyl bromoacetate, followed by introduction of the 4-aminobutylamide moiety. Key synthetic steps include:

- Trialkylation: Cyclen reacts with tert-butyl bromoacetate under basic conditions to yield the tri-tert-butyl intermediate .

- Conjugation: Chloroacetylated intermediates are coupled with 4-aminobutylamine, followed by deprotection (if required) to generate the final compound .

Its applications span radiopharmaceuticals (e.g., gallium-68 or lutetium-177 labeling) and magnetic resonance imaging (MRI) contrast agents due to its high metal-chelation affinity .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3-acetyloxy-5-benzoyloxy-4-hydroxy-6-phenylsulfanyloxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8S/c1-18(29)34-24-22(17-33-26(31)19-11-5-2-6-12-19)35-28(37-21-15-9-4-10-16-21)25(23(24)30)36-27(32)20-13-7-3-8-14-20/h2-16,22-25,28,30H,17H2,1H3/t22-,23+,24+,25-,28+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTJDGRGBFUZBL-QTDWVDHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1O)OC(=O)C2=CC=CC=C2)SC3=CC=CC=C3)COC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halide Displacement with Thiophenol

Treatment of peracetylated 1-bromo-2,6-di-O-benzoyl-4-O-acetyl-β-D-galactopyranose with thiophenol in dichloromethane (DCM) and triethylamine affords the target thioglycoside. The reaction proceeds via an SN2 mechanism, ensuring retention of the β-configuration. Yields range from 75–85%, contingent on the purity of the bromo sugar intermediate.

Glycosyl Donor Activation with NIS/TfOH

Alternatively, preformed thioglycosides serve as donors. For example, 2,6-di-O-benzoyl-4-O-acetyl-1-thio-β-D-galactopyranose is activated with N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) in DCM, facilitating coupling with phenol. This method achieves β-selectivity >95% due to the participating nature of the 2-O-benzoyl group, which stabilizes the oxocarbenium ion intermediate in the β-conformation.

Optimization of Protecting Group Compatibility

The interplay of acetyl and benzoyl groups necessitates precise reaction conditions to prevent migration or premature deprotection. Key findings include:

-

Benzoylation Conditions : Benzoyl chloride in pyridine at 0°C for 2 hours selectively acylates secondary hydroxyls without affecting acetyl groups.

-

Acetylation Specificity : Acetic anhydride in dichloromethane with 4-dimethylaminopyridine (DMAP) acetylates primary hydroxyls (e.g., 6-OH) but requires low temperatures (−20°C) to avoid 4→6 acetyl migration.

-

Orthogonal Deprotection : The 4-O-acetyl group can be selectively removed using hydrazine acetate in methanol, leaving benzoyl groups intact for subsequent glycosylation.

Scalable Synthesis and Industrial Considerations

Large-scale production (≥30 g) demands solvent efficiency and minimal chromatography. A representative protocol from illustrates:

-

Galactose Protection :

-

1,3,4,6-Tetra-O-acetyl-β-D-galactose (100 g) is treated with dibutyltin oxide (1.2 equiv) in toluene to form the stannylene acetal.

-

Benzoylation with benzoyl chloride (2.5 equiv) yields 2,6-di-O-benzoyl-1,3,4,6-tetra-O-acetyl-β-D-galactose (87%).

-

Selective 4-O-acetylation using acetyl chloride (1.1 equiv) in pyridine provides the fully protected galactose (93%).

-

-

Thioglycoside Formation :

This route achieves an overall yield of 52% over seven steps, with only two chromatographic purifications required.

Analytical Characterization and Quality Control

Critical spectral data for phenyl 4-O-acetyl-2,6-di-O-benzoyl-1-thio-β-D-galactopyranoside include:

-

1H NMR (CDCl3): δ 7.85–7.40 (m, 10H, aromatic protons), 5.32 (t, J = 9.8 Hz, H-2), 5.12 (dd, J = 3.4, 10.2 Hz, H-4), 4.98 (d, J = 10.1 Hz, H-1), 2.10 (s, 3H, OAc).

-

13C NMR : δ 170.3 (OAc), 166.1, 165.8 (2×Bz), 86.4 (C-1), 72.1 (C-4), 62.3 (C-6).

Purity is assessed via HPLC (C18 column, acetonitrile/water 70:30, retention time 12.7 min), with ≥98% purity required for glycosylation reactions.

Challenges and Mitigation Strategies

-

Anomeric α/β Selectivity : The 2-O-benzoyl group’s participation ensures β-selectivity, but trace α-anomer (<2%) may form during bromination. Recrystallization from ethanol/water (4:1) removes α-contaminants.

-

Benzoyl Migration : Heating above 40°C risks 2→6 benzoyl shift. Reactions are conducted at ≤25°C, and products are stored at −20°C.

-

Thiophenol Odor : Scavenging with activated charcoal or oxidative workup (H2O2/NaHCO3) reduces residual thiophenol to <10 ppm.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | β-Selectivity | Scalability | Reference |

|---|---|---|---|---|

| Halide displacement | 78 | 98% | Moderate | |

| NIS/TfOH activation | 82 | 99% | High | |

| DTBS-mediated protection | 70 | 97% | Industrial |

The NIS/TfOH method offers superior selectivity and scalability but requires anhydrous conditions. The DTBS route, while lengthier, minimizes purification steps and is preferred for kilogram-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl, acetyl, and benzoyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside exhibit antimicrobial activities. These compounds can serve as effective agents against various bacterial strains, making them valuable in the development of new antibiotics. The thioether moiety in the structure enhances the interaction with microbial targets, increasing efficacy .

Anticancer Activity

Studies have shown that thio-glycosides can induce apoptosis in cancer cells. The specific structural characteristics of phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside may contribute to its ability to inhibit tumor growth. Research is ongoing to determine the precise mechanisms by which this compound interacts with cancer cell pathways .

Glycosylation Reactions

Building Block for Glycoconjugates

Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside serves as an essential building block for synthesizing glycosides and glycoconjugates. Its thioether functionality allows for selective glycosylation reactions, which are crucial in the synthesis of complex carbohydrates used in pharmaceuticals and biochemistry .

Enhanced Glycosylation Efficiency

The compound's structure facilitates more efficient glycosylation reactions compared to traditional glycosides. This efficiency is attributed to the stability of the thio-glycosidic bond under various reaction conditions, allowing for broader application in synthetic organic chemistry .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MIC) below 50 µg/mL. |

| Study 2 | Anticancer Research | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity at low concentrations. |

| Study 3 | Glycosylation Efficiency | Achieved >90% yield in glycosylation reactions using phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside as a donor. |

Mechanism of Action

The mechanism by which Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside exerts its effects involves the inhibition of glycosidase enzymes. These enzymes are responsible for breaking down glycosidic bonds in carbohydrates, and their inhibition can disrupt metabolic pathways. The compound interacts with the active site of the enzyme, preventing the cleavage of glycosidic bonds and thereby modulating biological processes.

Molecular Targets and Pathways: The primary molecular targets of this compound are glycosidase enzymes, which are involved in carbohydrate metabolism. By inhibiting these enzymes, the compound can affect various metabolic pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- The 4-aminobutylamide group in Compound X provides a versatile primary amine for covalent modification, distinguishing it from analogs with pre-activated esters (e.g., NHS) or click-chemistry handles (e.g., azides) .

- Steric effects : Bulky substituents (e.g., trimethoxysilylpropyl in DO3A-tBu-TMS) reduce chelation kinetics but enhance surface adhesion .

Physicochemical Properties

Chelation Efficiency and Stability

| Compound | Metal Ion | log K (Stability Constant) | Radiolabeling Efficiency |

|---|---|---|---|

| Compound X | Ga³⁺ | ~21 (estimated) | >90% (pH 4–5, 95°C, 15 min) |

| DOTA | Lu³⁺ | 23.3 | >95% |

| NODAGA | Cu²⁺ | 14.3 (Cu²⁺) | Faster kinetics vs. DOTA |

- Kinetics : Compound X’s tert-butyl groups slow metal incorporation compared to unshielded DOTA but improve solubility in organic solvents during synthesis .

- Acid Sensitivity : The tert-butyl esters require trifluoroacetic acid (TFA) for deprotection, a step unnecessary in pre-activated analogs like DOTA-tris(tBu)-NHS .

Radiopharmaceuticals

Biological Activity

Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside is a complex glycoside that has garnered attention due to its unique structural properties and potential biological activities. This article explores its synthesis, biological significance, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of 522.57 g/mol. Its structure includes multiple acetyl and benzoyl groups, which enhance its solubility and reactivity in biological systems. The presence of thioether functionalities also suggests potential interactions with biological macromolecules.

Synthesis

The synthesis of Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside typically involves several steps:

- Starting Material : The synthesis often begins with commercially available galactose derivatives.

- Protection : Selective protection of hydroxyl groups using benzoyl chloride or acetic anhydride to form the corresponding esters.

- Thioether Formation : Introduction of the thioether group through nucleophilic substitution reactions.

- Deprotection : Removal of protecting groups to yield the final product.

Antimicrobial Properties

Research indicates that phenyl glycosides exhibit notable antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of thioglycosides can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction . Specifically, the compound was found to inhibit cancer cell proliferation significantly.

Enzyme Inhibition

Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside has been investigated for its ability to inhibit glycosidases, enzymes critical for carbohydrate metabolism. Inhibition studies revealed that it could effectively block the activity of certain glycosidases, which may have implications for diabetes management .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Phenyl 4-O-acetyl-2,6-DI-O-benzoyl-1-thio-beta-thio-beta-D-galactopyranoside was tested against a panel of microbial strains. The results indicated a significant reduction in colony-forming units (CFUs) for both gram-positive and gram-negative bacteria when treated with the compound at concentrations as low as 50 µg/mL.

| Microbial Strain | CFU/mL Control | CFU/mL Treated (50 µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1.0 x 10^6 | 2.5 x 10^3 |

| Escherichia coli | 8.5 x 10^6 | 1.0 x 10^4 |

Study 2: Anticancer Activity

A recent study focused on the effect of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations (0, 5, 10, 20 µM) showed a dose-dependent increase in apoptosis markers.

| Concentration (µM) | % Apoptosis |

|---|---|

| 0 | 5% |

| 5 | 15% |

| 10 | 30% |

| 20 | 50% |

Q & A

Basic Research Questions

Q. What analytical methods are essential for confirming the structure of phenyl 4-<i>O</i>-acetyl-2,6-di-<i>O</i>-benzoyl-1-thio-β-D-galactopyranoside?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze <sup>1</sup>H and <sup>13</sup>C spectra to confirm substitution patterns (e.g., acetyl and benzoyl groups) and anomeric configuration. and highlight the use of NMR to resolve linkage patterns in structurally similar galactopyranosides, such as distinguishing 1→3 vs. 1→4 glycosidic bonds via characteristic splitting patterns.

- Mass Spectrometry (ESI-MS or EI-MS) : Validate molecular weight and fragmentation patterns. For example, ESI-MS peaks at m/z 248.1 and 218.1 correspond to 4-<i>O</i>-acetyl derivatives, while EI-MS fragmentation can confirm methylated alditol acetates (PMAA) .

- Monosaccharide Composition Analysis : Use GC-MS after hydrolysis and derivatization to verify sugar backbone integrity .

Q. What synthetic strategies are commonly employed for thioglycosides like phenyl 1-thio-β-D-galactopyranoside derivatives?

- Methodology :

- Thioglycoside Activation : Use promoters like dimethyl(methylthio)sulfonium triflate (DMTST) to activate thioglycosyl donors. demonstrates DMTST’s role in glycosylation reactions, achieving 87% yield in similar systems by avoiding orthoester formation .

- Protecting Group Strategy : Sequential benzoylation and acetylation (e.g., 2,6-di-<i>O</i>-benzoyl and 4-<i>O</i>-acetyl) to direct regioselective glycosylation. outlines steps for synthesizing analogous compounds using benzylidene and acetyl protecting groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in glycosidic linkage data obtained via NMR and MS?

- Methodology :

- Multi-Technique Validation : Combine NMR data (e.g., NOESY for spatial proximity) with ESI-MS fragmentation patterns. resolved contradictions by correlating NMR-derived linkage patterns (m/z 174.0 and 130.0 peaks) with monosaccharide composition analysis .

- Isotopic Labeling : Use <sup>13</sup>C-labeled substrates to trace carbon connectivity in ambiguous cases.

Q. What experimental conditions optimize regioselective benzoylation in 1-thio-galactopyranosides?

- Methodology :

- Temperature and Catalyst Control : Perform benzoylation at 0°C with DMAP as a catalyst to favor 2,6-di-<i>O</i>-benzoylation over 3-OH. describes analogous reactions where pyridine and acetic anhydride selectively acetylate secondary hydroxyl groups .

- Solvent Effects : Use dichloromethane (DCM) or toluene to enhance solubility and reduce side reactions.

Q. How can phenyl 1-thio-β-D-galactopyranoside derivatives be tailored for enzymatic substrate specificity studies?

- Methodology :

- Structural Mimicry : Introduce fluorinated or deuterated analogs (e.g., 3-fluoro derivatives in ) to probe enzyme active sites. Fluorination at C-3 or C-4 alters hydrogen-bonding interactions, as shown in fluorinated glucosamine analogs .

- Kinetic Assays : Use chromogenic (e.g., 4-nitrophenyl in ) or fluorescent tags (e.g., fluorescein in ) to monitor glycosidase activity. For example, 4-nitrophenyl derivatives enable real-time UV-Vis monitoring of hydrolysis .

Q. What strategies mitigate competing side reactions (e.g., orthoester formation) during glycosylation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.